N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a heterocyclic compound that features a pyrazole ring and a thiophene ring connected via an ethyl sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from 2-methylthiophene.
Sulfonamide Linkage Formation: The final step involves the reaction of the pyrazole derivative with the thiophene derivative in the presence of a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative.
2-Methylthiophene: A simpler thiophene derivative.
Sulfonamides: A class of compounds with similar sulfonamide linkages.
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is unique due to the combination of the pyrazole and thiophene rings, which imparts specific electronic and steric properties. This makes it a valuable compound for applications requiring specific molecular interactions or properties.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the pyrazole and thiophene moieties, suggest a diverse range of biological interactions.
Chemical Structure
The molecular formula of this compound is C15H21N3O2S. The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial properties.
Biological Activity Overview
Research has indicated that compounds containing pyrazole and thiophene derivatives exhibit significant biological activities. The following sections detail specific findings related to the antimicrobial and anticancer activities of this compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that similar derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
---|---|---|---|
7b | 0.22 | 0.25 | Staphylococcus aureus |
10 | 0.30 | 0.35 | Staphylococcus epidermidis |
13 | 0.40 | 0.45 | Escherichia coli |
These findings suggest that the presence of the pyrazole ring enhances the antimicrobial efficacy of the sulfonamide structure.
Anticancer Activity
In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Case Study: Anticancer Efficacy
A study focused on a series of pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by more than 50% at concentrations below 10 μM .
The biological activity of this compound can be attributed to its ability to interfere with bacterial protein synthesis and disrupt nucleic acid production pathways . This dual mechanism enhances its effectiveness against biofilms formed by resistant bacterial strains.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-8-10(2)15(14-9)7-6-13-19(16,17)12-5-4-11(3)18-12/h4-5,8,13H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKZDIKSWJRIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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